5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
Preparation Methods
The synthesis of 5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves several steps. One common synthetic route includes the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with thiosemicarbazide to form the desired 1,3,4-thiadiazole ring . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like triethylamine .
Chemical Reactions Analysis
5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The specific pathways and targets are still under investigation.
Comparison with Similar Compounds
5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is unique due to its specific structure and properties. Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
- 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
- 5-(2-(4-Chlorophenoxy)ethyl)-1,3,4-thiadiazol-2-amine
- 5-(2-(4-Nitrophenoxy)ethyl)-1,3,4-thiadiazol-2-amine
These compounds share the thiadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
5-[2-(4-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-8-2-4-9(5-3-8)16-7-6-10-13-14-11(12)17-10/h2-5H,6-7H2,1H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSJYRLFUXKFRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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